molecular formula C13H14N4O B11177193 7-butylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-butylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B11177193
M. Wt: 242.28 g/mol
InChI Key: LGDIXDMFEVYEHP-UHFFFAOYSA-N
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Description

7-butylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound that features a unique fusion of pyrazole, pyridine, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate pyrazole and pyridine derivatives under specific conditions. For example, the reaction of 3-amino-1,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4,6(5H)-dione with diketones or β-ketoesters can yield the desired pyridopyrazolo[1,5-a]pyrimidines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve optimization of the laboratory-scale synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

7-butylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce various substituents onto the pyrazole, pyridine, or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

7-butylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-butylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells. Molecular docking studies have confirmed the compound’s ability to fit into the CDK2 active site through essential hydrogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-butylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one stands out due to its unique combination of pyrazole, pyridine, and pyrimidine rings, which confer distinct chemical properties and biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for further research and development in cancer therapy.

Properties

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

11-butyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C13H14N4O/c1-2-3-7-16-8-5-11-10(13(16)18)9-14-12-4-6-15-17(11)12/h4-6,8-9H,2-3,7H2,1H3

InChI Key

LGDIXDMFEVYEHP-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CC2=C(C1=O)C=NC3=CC=NN23

Origin of Product

United States

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